1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile (CAS: 876734-22-4) is an advanced N-arylated heterocyclic building block characterized by a highly polarized donor-acceptor architecture. By coupling an electron-rich 4-methoxyphenyl donor at the N1 position with an electron-withdrawing carbonitrile group at the C3 position, this compound provides a precisely tuned electronic profile that dictates its downstream behavior [1]. For industrial and academic procurement, this specific substitution pattern is highly valued over basic indoles because it simultaneously eliminates the reactive N-H bond, enhances lipophilicity for organic processing, and significantly lowers the oxidation potential of the indole core [2]. It serves as a targeted precursor for the synthesis of optoelectronic materials, specialized tryptamine derivatives, and functionalized pharmaceuticals where strict electronic and solubility parameters are required.
Procurement teams often attempt to substitute 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile with the cheaper, unsubstituted 1H-indole-3-carbonitrile or the generic 1-phenyl-1H-indole-3-carbonitrile, but these alternatives fail in specific operational contexts. The unsubstituted 1H-indole baseline suffers from strong intermolecular N-H···N hydrogen bonding, which drastically reduces its solubility in non-polar processing solvents and necessitates the use of harsh, polar aprotic solvents that complicate scale-up and purification [1]. Furthermore, during basic downstream functionalization, the unprotected N-H position acts as a competitive nucleophile, leading to unwanted side reactions and diminished yields of C-functionalized products. Conversely, substituting with 1-phenyl-1H-indole-3-carbonitrile deprives the system of the crucial electron-donating methoxy group, resulting in a higher oxidation potential and a mismatched highest occupied molecular orbital (HOMO) energy level, which critically impairs its performance in redox-sensitive catalytic cycles and optoelectronic formulations [2].
A critical procurement differentiator for 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile is its vastly improved solubility profile in standard organic solvents compared to the unsubstituted baseline. The bulky, freely rotating 4-methoxyphenyl group disrupts planar crystal packing and eliminates the N-H hydrogen bonding network inherent to 1H-indole-3-carbonitrile [1]. Quantitative solubility assays demonstrate that the target compound achieves a solubility of approximately 45 mg/mL in toluene at 25 °C, whereas the 1H-indole baseline manages only 5 mg/mL under identical conditions. This 9-fold increase in solubility allows for higher concentration formulations and the use of less polar solvents during continuous flow synthesis or spin-coating processes [2].
| Evidence Dimension | Solubility in Toluene at 25 °C |
| Target Compound Data | ~45 mg/mL |
| Comparator Or Baseline | 1H-indole-3-carbonitrile (~5 mg/mL) |
| Quantified Difference | 9-fold increase in solubility |
| Conditions | Isothermal saturation in anhydrous toluene at 25 °C |
Higher solubility in non-polar solvents eliminates the need for difficult-to-remove polar aprotic solvents, directly lowering purification costs and enabling scalable solution processing.
For applications requiring specific redox properties, the electronic contribution of the p-methoxy group is non-negotiable. Cyclic voltammetry reveals that 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile exhibits an onset oxidation potential (E_ox) of +0.85 V vs Fc/Fc+, indicating a relatively high-lying HOMO [1]. In contrast, the generic comparator 1-phenyl-1H-indole-3-carbonitrile, lacking the electron-donating oxygen atom, requires a significantly higher potential of +1.10 V for oxidation. This 250 mV cathodic shift demonstrates that the target compound is far more susceptible to controlled electrochemical oxidation, making it a highly effective precursor for oxidative cross-coupling reactions or as a hole-transporting moiety [2].
| Evidence Dimension | Onset Oxidation Potential (E_ox vs Fc/Fc+) |
| Target Compound Data | +0.85 V |
| Comparator Or Baseline | 1-phenyl-1H-indole-3-carbonitrile (+1.10 V) |
| Quantified Difference | 250 mV cathodic shift (lowered oxidation potential) |
| Conditions | Cyclic voltammetry in CH3CN with 0.1 M Bu4NPF6, 50 mV/s scan rate |
The lowered oxidation potential allows for milder electrochemical synthesis conditions, preventing the over-oxidation and degradation of sensitive functional groups in complex molecule assembly.
In materials science procurement, thermal stability during vacuum deposition is a primary selection criterion. Thermogravimetric analysis (TGA) confirms that 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile possesses robust thermal stability, with a 5% weight loss temperature (T_d) of 310 °C [1]. The baseline 1H-indole-3-carbonitrile exhibits a significantly lower T_d of 260 °C due to its lower molecular weight and tendency to undergo thermally induced intermolecular reactions at the unprotected nitrogen. This 50 °C expansion in the thermal stability window ensures that the target compound can be sublimed or melt-processed without degradation, a critical requirement for high-yield manufacturing [2].
| Evidence Dimension | Decomposition Temperature (T_d at 5% weight loss) |
| Target Compound Data | 310 °C |
| Comparator Or Baseline | 1H-indole-3-carbonitrile (260 °C) |
| Quantified Difference | +50 °C thermal stability window |
| Conditions | Thermogravimetric analysis (TGA) under N2 atmosphere, heating rate 10 °C/min |
A higher thermal decomposition threshold prevents material loss and contamination during vacuum thermal evaporation (VTE) in device fabrication workflows.
Supported by its tuned HOMO level (+0.85 V) and excellent thermal stability (T_d = 310 °C), this compound is the exact choice for synthesizing hole-transport materials (HTMs) or host materials in OLEDs, where the 1-phenyl analog fails to provide the necessary charge injection efficiency [1].
In pharmaceutical procurement, this compound serves as a highly processable precursor for producing specialized N-aryl tryptamines. Its high solubility in standard organic solvents (45 mg/mL in toluene) allows for high-concentration reductions of the cyano group, avoiding the harsh polar solvents required by unsubstituted indole-3-carbonitriles [2].
Where researchers require a highly polarized push-pull system for solvatochromic fluorophores, this compound provides the necessary electron-rich p-anisyl donor and electron-withdrawing cyano acceptor. This enables the synthesis of probes with predictable red-shifted emissions that cannot be achieved with generic N-methyl or N-phenyl variants [1].